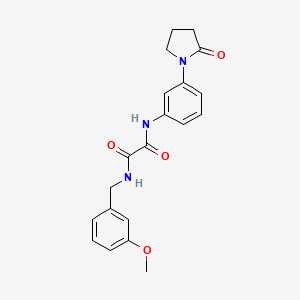
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Intermediate Compounds : The starting material, 3-methoxybenzyl chloride, is reacted with an appropriate amine to form the methoxybenzyl intermediate.
- Preparation of the Oxopyrrolidinyl Intermediate : 3-(2-oxopyrrolidin-1-yl)propylamine is synthesized through the reaction of 2-pyrrolidone with a suitable alkylating agent.
- Coupling Reaction : The methoxybenzyl intermediate and the oxopyrrolidinyl intermediate are coupled using oxalyl chloride to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of oxalamides, including this compound, exhibit significant antimicrobial activity. A study involving various synthesized oxalamides demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown potent bactericidal effects against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 (mouse fibroblast cells) revealed that certain derivatives exhibit selective toxicity. The compound's cytotoxic effects were evaluated at varying concentrations, showing that while some derivatives induced cell death at higher concentrations, others increased cell viability, indicating a potential for therapeutic applications .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Binding : It may also interact with cellular receptors, modulating signaling pathways that lead to various biological responses .
Case Studies and Research Findings
Study on Antimicrobial Activity : A systematic evaluation of several oxalamide derivatives showed that this compound had comparable or superior antimicrobial activity compared to established antibiotics like ciprofloxacin .
Cytotoxicity Assessment : In cytotoxicity studies involving L929 cells, it was found that certain concentrations of the compound resulted in increased metabolic activity rather than cytotoxicity, suggesting a dual role where it may serve as both an antimicrobial agent and a potential therapeutic compound .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|
| This compound | Effective against S. aureus | Selective toxicity at higher doses | Enzyme inhibition |
| Similar Oxalamides | Varies by structure | Variable | Similar mechanisms |
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-17-8-2-5-14(11-17)13-21-19(25)20(26)22-15-6-3-7-16(12-15)23-10-4-9-18(23)24/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLTXOOEIYZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













